molecular formula C20H31BBrNO2Si B2399291 5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester CAS No. 2377610-88-1

5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester

Cat. No. B2399291
CAS RN: 2377610-88-1
M. Wt: 436.27
InChI Key: MHJFXMSQLQDCIE-UHFFFAOYSA-N
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Description

5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester is a chemical compound with the CAS Number: 2377610-88-1. Its molecular weight is 436.27 and it has the IUPAC name 5-bromo-1-(tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C20H31BBrNO2Si . Unfortunately, the search results do not provide a detailed structural analysis.


Chemical Reactions Analysis

Boronic esters, such as this compound, are often used in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 436.27 . Unfortunately, the search results do not provide further details on the physical and chemical properties of this specific compound.

Scientific Research Applications

Synthesis of Complex Molecules

Boronic acid pinacol esters are critical in Suzuki coupling reactions, a widely employed method for forming carbon-carbon bonds in the synthesis of complex molecules. These reactions are foundational in creating diverse organic compounds, contributing significantly to the development of pharmaceuticals, agrochemicals, and organic materials. For example, the analysis of highly reactive pinacolboronate esters underscores the challenges in assessing the purity of these compounds due to their sensitivity and hydrolysis, highlighting the importance of innovative analytical methodologies to stabilize and evaluate them accurately (Zhong et al., 2012).

Polymer Science

In polymer science, boronic acid pinacol esters facilitate the creation of π-conjugated polymers with boronic acid (ester) moieties, demonstrating the versatility of these compounds in synthesizing materials with specific end-functionalizations. Such polymers have applications in electronics, photonics, and as sensors, illustrating the compound's role in advancing material science (Nojima et al., 2016).

Organic Synthesis Building Blocks

Organosilatrane building blocks, incorporating boronic ester functionalities, showcase the utility of boronic esters in constructing more complex molecular architectures. These compounds serve as precursors in various coupling reactions, enabling the synthesis of molecules with diverse functional groups for further chemical transformations (Brennan et al., 2014).

Green Chemistry

The development of metal- and additive-free photoinduced borylation methods for haloarenes to boronic acids and esters represents a significant advancement in green chemistry. By eliminating the need for toxic metal catalysts and simplifying purification, this approach underscores the role of boronic esters in sustainable chemical practices (Mfuh et al., 2017).

Methodological Advances in Organic Chemistry

Boronic acid pinacol esters are instrumental in methodological advances within organic chemistry, such as in the Rh(I)-catalyzed enantioselective intramolecular hydroarylation of unactivated ketones. These methodologies enable the synthesis of complex molecules with high stereocontrol, highlighting the compound's contribution to the development of asymmetric synthesis techniques (Gallego & Sarpong, 2012).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information .

Mechanism of Action

Target of Action

It’s known that boronic acids and their derivatives, such as pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the compound’s primary targets could be the organic groups involved in these reactions.

Mode of Action

The compound, being a boronic acid pinacol ester, plays a crucial role in the Suzuki-Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid pinacol ester transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway in synthetic chemistry . It enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds . The downstream effects include the creation of complex organic structures, which can be used in various applications, from pharmaceuticals to materials science .

Pharmacokinetics

It’s important to note that boronic acid pinacol esters are generally susceptible to hydrolysis , which could influence their bioavailability and stability. The rate of this reaction is strongly influenced by pH and can be considerably accelerated at physiological pH .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of complex organic structures.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic acid pinacol ester . Additionally, the presence of a palladium catalyst and appropriate organic groups is necessary for the Suzuki-Miyaura cross-coupling reaction to occur .

properties

IUPAC Name

[5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BBrNO2Si/c1-18(2,3)26(8,9)23-13-16(15-12-14(22)10-11-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJFXMSQLQDCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)Br)[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31BBrNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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